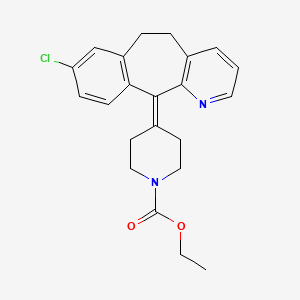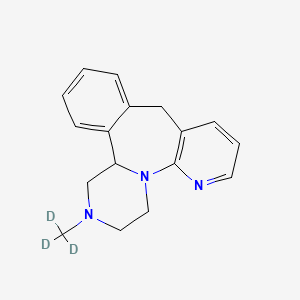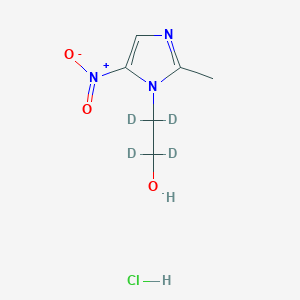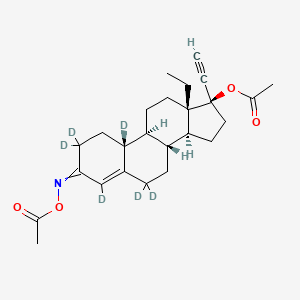
4-Aminoantipyrine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminoantipyrine-D3 is an analytical standard and reference material . It is a derivative of 4-Aminoantipyrine (AA), which is known for its potential biological activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .
Synthesis Analysis
Three compounds derived from 4-aminoantipyrine (AA) were synthesized and their structures confirmed by melting point, elemental analysis, FT-IR, and 1H-NMR . Other studies have reported the synthesis of Schiff bases derived from 4-aminoantipyrine by reacting with aldehydes/ketones .Molecular Structure Analysis
The molecular structures of the compounds derived from 4-aminoantipyrine were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method with 6-31G (d) basis set .Chemical Reactions Analysis
4-Aminoantipyrine forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It has also been used in the estimation of phenol .科学的研究の応用
Interaction with Bovine Serum Albumin
4-Aminoantipyrine (AAP) is noted for its interaction with bovine serum albumin (BSA), crucial for evaluating AAP's toxicity at the protein level. Spectroscopic techniques and molecular modeling revealed AAP's effective quenching of BSA's intrinsic fluorescence through static quenching. This interaction, mainly through electrostatic forces, causes conformational changes in BSA, exposing internal hydrophobic areas (Teng et al., 2011).
Synthesis of Gold Nanoparticles
AAP has been used as a reducing and capping agent for synthesizing gold nanoparticles (AuNPs), which are then applied in colorimetric sensing of drugs. This innovative application allows for the effective colorimetric determination of drugs in pharmaceutical formulations, showcasing AAP's role in nanoparticle synthesis and drug analysis (Rawat et al., 2014).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies of AAP, particularly using FTIR and Raman spectra, provide insight into its structural characteristics. These studies are essential for understanding the compound's interactions and stability, relevant in pharmaceutical synthesis (Swaminathan et al., 2009).
Schiff Base Metal Complexes
AAP-derived Schiff base metal complexes have a wide range of applications, including corrosion inhibition, energy harvesting, antimicrobial, and antioxidant activities. These applications demonstrate the versatility of AAP derivatives in various scientific fields (Sakthivel et al., 2020).
DNA Interaction and Biological Assays
AAP derivatives show significant interaction with DNA, affecting its structure and function. This interaction has implications for biomedical research, particularly in understanding the compound's impact on genetic material (Raman et al., 2014).
Synthesis and Evaluation of Analogues
The synthesis of AAP analogues and their evaluation for antibacterial, cytotoxic, and anticonvulsant potentials highlights AAP's role in developing new pharmacological agents. This research area is critical for discovering new drugs and therapies (Ren et al., 2020).
Potential Toxic Effects on Antioxidant Enzymes
Investigating the potential toxic effects of AAP on antioxidant enzymes like copper-zinc superoxide dismutase is crucial for understanding its impact on human health and the environment. These studies contribute to the safe use and disposal of AAP (Teng & Liu, 2013).
Safety And Hazards
4-Aminoantipyrine-D3 may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .
特性
CAS番号 |
68229-55-0 |
|---|---|
製品名 |
4-Aminoantipyrine-D3 |
分子式 |
C11H10D3N3O |
分子量 |
206.26 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
83-07-8 (unlabelled) |
同義語 |
4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one; 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1-methyl-5-(methyl-d3)-2-phenyl-(9CI) |
タグ |
Antipyrine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)
